molecular formula C16H11Cl2NO2S2 B5072628 (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 5669-69-2

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5072628
CAS No.: 5669-69-2
M. Wt: 384.3 g/mol
InChI Key: BHLYPJLIDGGKQM-RIYZIHGNSA-N
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Description

The compound (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a 2-sulfanylidene group, an ethyl group at position 3, and a 5-(2,4-dichlorophenyl)furan-2-yl methylidene moiety at position 3. This structural framework is associated with diverse biological activities, including antifungal and antiviral properties, as seen in related 2-sulfanylidenethiazolidin-4-one derivatives . The 2,4-dichlorophenyl substituent enhances lipophilicity and may improve target binding via halogen interactions, while the furan ring contributes to π-π stacking interactions.

Properties

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2S2/c1-2-19-15(20)14(23-16(19)22)8-10-4-6-13(21-10)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYPJLIDGGKQM-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367328
Record name ST50239526
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-69-2
Record name ST50239526
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 3-ethyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinedione derivative with a furan derivative. The reaction is commonly conducted under basic conditions using solvents such as ethanol or methanol at elevated temperatures to facilitate product formation.

Antidiabetic Activity

Thiazolidinones, including this compound, are primarily recognized for their role in diabetes management. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism. Studies have demonstrated that compounds with similar structures can enhance insulin sensitivity and improve glucose uptake in cells, making them potential candidates for diabetes treatment .

Antimicrobial Properties

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. In vitro studies have shown that certain synthesized thiazolidinone derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar thiazolidinone frameworks have been tested against pathogens like Escherichia coli and Staphylococcus aureus, yielding promising results .

Anti-inflammatory Effects

Thiazolidinones are also being explored for their anti-inflammatory properties. Compounds within this class have shown potential in reducing inflammation markers in various biological models. This makes them candidates for further investigation in treating inflammatory diseases .

Case Studies

  • Antidiabetic Efficacy : A study evaluated the antidiabetic activity of various thiazolidinone derivatives, including those structurally related to (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one. Results indicated that specific modifications at the C5 position significantly enhanced insulin sensitivity compared to standard treatments like pioglitazone .
  • Antimicrobial Screening : A series of thiazolidinone derivatives were synthesized and screened for antibacterial activity. The results demonstrated that compounds with strong electron-withdrawing groups exhibited enhanced activity against Pseudomonas aeruginosa and Bacillus subtilis, suggesting a structure–activity relationship worth exploring further .

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Compound Name Substituents (Position 5) R Group (Position 3) Biological Activity/Notes Reference
Target Compound 5-(2,4-Dichlorophenyl)furan-2-yl Ethyl Antifungal, potential HCV-RNA inhibition
(5E)-5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-2-(4-hydroxyanilino)-... 5-(3,4-Dichlorophenyl)furan-2-yl 4-Hydroxyanilino Structural analog; unconfirmed activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl Antifungal (inferred from rhodanine derivatives)
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Hydroxyphenylmethylidene Butyl Stabilized by H-bonding; potential solubility enhancement
(5E)-5-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one 5-(4-Nitrophenyl)furan-2-yl - Electron-withdrawing nitro group; activity uncharacterized
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenylmethylidene - Methoxy groups may modulate metabolism

Key Findings from Comparative Analysis

Halogen Substitution: The target compound's 2,4-dichlorophenyl group likely enhances binding affinity compared to the 3,4-dichloro isomer () due to optimized steric and electronic effects. Chlorine atoms at positions 2 and 4 create a planar, hydrophobic surface for target interaction .

Furan vs. Benzylidene Substituents :

  • Compounds with furan-based substituents (e.g., target compound, ) exhibit improved π-π stacking compared to benzylidene derivatives (e.g., ). However, benzylidene groups with hydroxyl moieties () form intramolecular H-bonds, enhancing stability .

R Group Modifications: The ethyl group at position 3 in the target compound may offer metabolic stability over bulkier substituents (e.g., benzyl in ). Phenyl or substituted phenyl groups at position 3 (e.g., ) increase aromatic interactions but may compromise solubility.

Electron-Withdrawing vs. Methoxy groups () improve solubility but may undergo demethylation in vivo, altering activity .

Biological Activity

The compound (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C25H17Cl2N3O3S2
  • Molar Mass : 542.46 g/mol
  • CAS Number : 324072-68-6

The structure of this compound includes a thiazolidinone ring, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Antioxidant Activity

Thiazolidinone derivatives have been shown to possess significant antioxidant properties. A study indicated that certain derivatives exhibited IC50 values indicating effective scavenging of free radicals, suggesting potential applications in oxidative stress-related conditions .

Anticancer Activity

Research has demonstrated that thiazolidinones can inhibit cancer cell proliferation. For instance, compounds related to thiazolidinone structures have been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that derivatives exhibit activity against both gram-positive and gram-negative bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Antidiabetic Effects

Thiazolidinone derivatives are known to enhance insulin sensitivity and improve glucose metabolism. Research suggests that these compounds may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose homeostasis and lipid metabolism .

The biological activities of (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can be attributed to its interaction with various molecular targets:

  • PPAR Activation : Enhances insulin sensitivity.
  • Inhibition of Cancer Cell Growth : Modulates apoptotic pathways.
  • Antimicrobial Mechanisms : Disrupts bacterial cell wall synthesis.

Case Studies and Research Findings

StudyActivityFindings
Sava et al. (2021)AntioxidantCompound showed significant DPPH radical scavenging activity with IC50 values lower than vitamin C .
Liang et al. (2023)AnticancerInduced apoptosis in MCF7 breast cancer cells; inhibited cell proliferation via PI3K/Akt pathway modulation .
Zvarec et al. (2023)AntimicrobialDemonstrated MIC values of 16–32 mg/ml against Staphylococcus aureus; effective against other gram-positive bacteria .
Benchchem (2024)AntidiabeticEnhanced insulin sensitivity through PPARγ activation; potential for metabolic disorder treatment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this thiazolidinone derivative?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Knoevenagel condensation between a furan-aldehyde precursor and the thiazolidinone core under reflux conditions (e.g., ethanol, 60–80°C) with catalytic piperidine .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time and improves yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor intermediates via TLC .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., E/Z isomerism at the methylidene group) and aryl/furan ring connectivity .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., thione vs. thiol tautomers) and provides bond-length data for the dichlorophenyl and thiazolidinone moieties .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects potential byproducts .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– bacteria) or anti-inflammatory effects using COX-2 inhibition assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to identify IC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with stricter controls (e.g., solvent/DMSO concentration ≤0.1%) to rule out false positives .
  • Target engagement studies : Use surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., kinases, receptors). Cross-validate with siRNA knockdown models .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to determine if inactive metabolites explain discrepancies .

Q. What mechanistic insights exist for the reactivity of the 2-sulfanylidene group?

  • Methodological Answer :

  • Nucleophilic attack studies : React with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/acetone) to form thioether derivatives. Monitor via ¹H NMR .
  • Oxidation pathways : Treat with H₂O₂/acetic acid to form sulfoxide/sulfone derivatives. Kinetic studies (UV-Vis) reveal rate constants and transition states .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic sites and reaction barriers for sulfur-centered reactions .

Q. How can computational methods guide the design of analogs with improved target specificity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., EGFR, TNF-α). Prioritize analogs with lower binding energies and hydrogen-bond interactions with active-site residues .
  • QSAR modeling : Develop regression models correlating substituent electronegativity (Hammett σ) or lipophilicity (logP) with bioactivity. Validate with leave-one-out cross-validation .
  • MD simulations : Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100-ns trajectories. Identify critical residue fluctuations .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the hydroxyphenyl group, which hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize size (DLS) and drug release (dialysis bag method) .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility while maintaining crystallinity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the anti-inflammatory vs. cytotoxic effects of this compound?

  • Methodological Answer :

  • Cell-type specificity : Test on primary immune cells (e.g., macrophages) vs. cancer lines. Cytotoxicity in cancer cells may arise from ROS induction, while anti-inflammatory effects in macrophages involve NF-κB inhibition .
  • Concentration thresholds : Use transcriptomics (RNA-seq) to identify divergent pathways activated at low (1 µM) vs. high (50 µM) doses .
  • Redox profiling : Measure intracellular glutathione levels to assess whether pro-oxidant effects dominate at higher concentrations .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Aldehyde synthesis2,4-Dichlorophenyl furan, Claisen-Schmidt condensation6895%
Thiazolidinone cyclizationEthyl isothiocyanate, K₂CO₃, DMF, 80°C7298%
Final purificationSilica gel chromatography (EtOAc:hexane 3:7)8599%

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